molecular formula C17H18N2O5 B4212490 5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE

5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE

Cat. No.: B4212490
M. Wt: 330.33 g/mol
InChI Key: YWFHAOJQZVYDQA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE is a complex organic compound characterized by its unique structural features

Preparation Methods

The synthesis of 5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction requires the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles such as hydroxide ions and halide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions at the molecular level.

    Industry: It is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.

Properties

IUPAC Name

5-[(E)-2-(3,4-dimethoxy-5-prop-2-enylphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-5-6-13-9-12(10-15(22-3)17(13)23-4)7-8-14-16(19(20)21)11(2)18-24-14/h5,7-10H,1,6H2,2-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFHAOJQZVYDQA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC(=C(C(=C2)OC)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC(=C(C(=C2)OC)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE
Reactant of Route 2
Reactant of Route 2
5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE
Reactant of Route 3
Reactant of Route 3
5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE
Reactant of Route 4
Reactant of Route 4
5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE
Reactant of Route 5
Reactant of Route 5
5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE
Reactant of Route 6
Reactant of Route 6
5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.